1-[3-(Dimethylamino)propyl]-3-ethylurea
Overview
Description
1-[3-(Dimethylamino)propyl]-3-ethylurea, hereafter referred to as EDU, is a derivative of 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC), a reagent commonly used in bioconjugation and peptide synthesis. Both EDC and EDU are achiral and active in aqueous solutions, making them suitable for studies involving evolving secondary structural changes via circular dichroism. This work emphasizes the significance of EDU in circular dichroism (CD) measurements, demonstrating its potential to erroneously indicate structural changes due to its absorption profile at low wavelengths (190−220 nm) (Kubilius, 2018).
Synthesis Analysis
The synthesis of EDU involves the reaction of EDC with water or other nucleophiles, producing EDU as a byproduct. EDC acts as a linking reagent for condensation reactions between amines and carboxylic acid groups, typically in aqueous media. The ubiquity of EDC in bioconjugation underscores the relevance of understanding EDU's synthesis and its implications for biochemical studies.
Molecular Structure Analysis
Structural data from related compounds suggest intramolecular coordination in similar chemical entities. For instance, [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes show intramolecular coordination of the dimethylamino group to titanium, indicative of the complex structural dynamics EDU might exhibit due to its dimethylamino group (Flores, Chien, & Rausch, 1996).
Scientific Research Applications
Bioconjugation in Medical Research
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) bioconjugations are extensively used in medical research, particularly for preparing peptide variants and small proteins. These bioconjugations are more efficient at high concentrations of amine nucleophile. A systematic investigation has identified new side products and conditions that affect product formation in bioconjugation reactions (Totaro et al., 2016).
Impact on Circular Dichroism Studies
EDC and its urea derivative, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), are significant in circular dichroism studies for observing secondary structural changes. However, EDU can interfere with spectropolarimetric measurements, potentially leading to false indications of structural changes, especially in the α-helical character of peptides (Kubilius & Tu, 2017).
Pharmacological Research
In pharmacological research, derivatives of 1-[3-(Dimethylamino)propyl]-3-ethylurea have been identified as nonpeptidic agonists for the urotensin-II receptor, with potential as pharmacological tools and drug leads. These compounds demonstrate high selectivity and efficacy in receptor activation (Croston et al., 2002).
Hydrolytic Stability in Polymer Chemistry
In polymer chemistry, the hydrolytic stability of compounds related to 1-[3-(Dimethylamino)propyl]-3-ethylurea, like poly(2-(dimethylamino)ethyl methacrylate), has been studied. These studies provide insights into the stability of various compounds under different pH conditions, crucial for materials science and polymer chemistry applications (Wetering et al., 1998).
Role in Enzymatic Functions
This compound has been used to study the modification of enzymes, such as the H+-translocating adenosinetriphosphatase complex in bacteria. It has been shown to inhibit ATPase activity and affect proton translocation, providing insights into the enzymatic functions and potential targets for antibiotics or other drugs (Lötscher et al., 1984).
Application in Receptor Dimerization Studies
1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDAC) has been utilized to study the dimerization of receptors in living cells, such as the epidermal growth factor receptor. This has implications for understanding transmembrane signalling processes and developing targeted therapies (Cochet et al., 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJUYARYEXGDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400678 | |
Record name | 1-[3-(dimethylamino)propyl]-3-ethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)propyl]-3-ethylurea | |
CAS RN |
32897-26-0 | |
Record name | Edc urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032897260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(dimethylamino)propyl]-3-ethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDC UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYG274NEK5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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